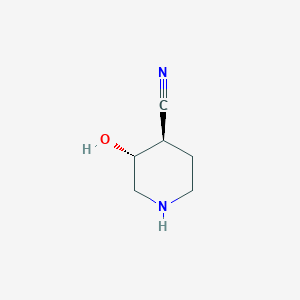![molecular formula C9H7BrN2O2 B13071173 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system
Preparation Methods
The synthesis of 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid typically involves the reaction of α-bromoketones with 2-aminopyridine. The process can be carried out under different conditions to yield the desired product. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another method employs ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP . These methods are advantageous due to their mild reaction conditions and the absence of metal catalysts.
Chemical Reactions Analysis
2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used, the compound can undergo oxidation or reduction to yield different products.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical molecules with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid can be compared with other similar compounds, such as:
- 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9/h1-4H,5H2,(H,13,14) |
InChI Key |
WZTBSXRWBVDFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)



![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)






![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)
![Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)
